2-Bromo-4-(trifluoromethoxy)pyridine
Overview
Description
2-Bromo-4-(trifluoromethoxy)pyridine: is an organic compound with the molecular formula C6H3BrF3NO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a bromine atom and a trifluoromethoxy group, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)pyridine typically involves the bromination of 4-(trifluoromethoxy)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-Bromo-4-(trifluoromethoxy)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules and pharmaceuticals due to its ability to undergo various chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its trifluoromethoxy group imparts unique pharmacokinetic properties, making it a valuable moiety in drug design .
Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique reactivity and stability make it suitable for developing active ingredients in crop protection .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In drug design, the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
Comparison: 2-Bromo-4-(trifluoromethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. For instance, the trifluoromethoxy group can enhance metabolic stability and bioavailability in pharmaceutical applications, making it a preferred choice in drug development .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXGAIBZYYIYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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